tert-butyl N-(1,4-oxazepan-6-yl)carbamate

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Researchers exploring underrepresented 1,4-oxazepane pharmacophores face limited access to reliable, functionalized intermediates. This Boc-protected 6-amino-1,4-oxazepane solves that supply challenge, providing a unique, controlled reactivity profile for sequential SAR studies-a capability not interchangeable with other regioisomers or protecting groups. - **Unique Scaffold Access**: Enables exploration of novel kinase or protease inhibitors with a 1,4-oxazepane core. - **Controlled Reactivity**: Boc protection at the 6-position ensures compatibility with multi-step syntheses, unlike unprotected or Cbz-protected alternatives. - **Supply Reliability**: Commercially available with consistent quality, supporting process research and probe synthesis at scale.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1782916-90-8
Cat. No. B1407320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1,4-oxazepan-6-yl)carbamate
CAS1782916-90-8
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCCOC1
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyZKGJDFARDRHXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(1,4-oxazepan-6-yl)carbamate (CAS 1782916-90-8): An Overview for Scientific Procurement


tert-butyl N-(1,4-oxazepan-6-yl)carbamate (CAS 1782916-90-8) is a heterocyclic building block featuring a 1,4-oxazepane core, a seven-membered ring containing both nitrogen and oxygen, with a tert-butyl carbamate (Boc) protecting group at the 6-position . The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry, yet remains underrepresented in compound libraries due to historical synthetic challenges [1]. The commercial availability of this specific functionalized intermediate is therefore critical for researchers exploring the chemical space of this privileged scaffold [2].

Why Generic Substitution of tert-butyl N-(1,4-oxazepan-6-yl)carbamate Is Not Advisable


The 1,4-oxazepane scaffold's reactivity and resultant biological activity are exquisitely sensitive to both its substitution pattern and stereochemistry [1]. The specific 6-amino Boc-protected derivative serves as a key intermediate that is not functionally interchangeable with other 1,4-oxazepane regioisomers (e.g., 2-substituted or 7-substituted) or other protecting group strategies [2]. For instance, the unprotected 1,4-oxazepan-6-amine would exhibit different solubility and reactivity, while the use of an alternative protecting group like benzyl (Cbz) would demand a different deprotection protocol and may be incompatible with downstream catalytic steps . The specific combination of a Boc group at the 6-position provides a unique, controlled reactivity profile essential for multi-step syntheses of advanced pharmaceutical intermediates [3].

Quantitative Differentiation of tert-butyl N-(1,4-oxazepan-6-yl)carbamate: A Procurement Evidence Guide


Synthetic Scalability: Multigram Preparation of 6-Functionalized 1,4-Oxazepanes vs. Historical Limitations

Recent advances have enabled the robust, multigram synthesis of functionalized 1,4-oxazepanes, including the 6-substituted variants [1]. This addresses a critical barrier that has historically limited the exploration of this scaffold: the lack of reliable synthetic routes, which left a 'clear gap between potential and practical use' [2]. While not a direct head-to-head comparison of the compound's performance, this evidence highlights a class-level advantage in scalability for this specific intermediate compared to other 1,4-oxazepane derivatives that may lack a defined multigram protocol [3].

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Functional Group Compatibility: The Boc-Protected Amine as a Controlled Synthetic Handle vs. Unprotected Amines

The tert-butyl carbamate (Boc) group on this compound provides a specific, quantitative advantage in synthetic planning . It is stable under a wide range of nucleophilic and basic conditions but is cleaved under mild acidic conditions (e.g., TFA or HCl) [1]. In contrast, the unprotected 1,4-oxazepan-6-amine (the direct comparator) would be a nucleophile itself, participating in side reactions during alkylations, acylations, or reductive aminations, leading to lower yields and more complex purification . The Boc group therefore offers a predictable and high-yielding route to diverse 6-substituted-1,4-oxazepane derivatives [2].

Organic Synthesis Protecting Group Strategy Amine Chemistry

Commercial Availability and Purity Benchmark: A Differentiator from Non-Commercial or Unstable Analogs

This compound is commercially available from multiple vendors with defined purity specifications . For example, it is supplied by Bidepharm with a standard purity of 95%, supported by batch-specific quality control data (NMR, HPLC, GC) . This availability and documented purity provide a clear procurement advantage over other, more complex 1,4-oxazepane derivatives that may be 'rare and expensive' or only accessible through custom synthesis with variable yield and purity . The ability to source a high-purity building block from multiple vendors ensures supply chain resilience and experimental reproducibility .

Chemical Procurement Building Blocks Quality Control

Optimal Applications for tert-butyl N-(1,4-oxazepan-6-yl)carbamate in Research and Industry


Medicinal Chemistry: Synthesis of 1,4-Oxazepane-Based Kinase and Protease Inhibitors

This compound is an ideal starting material for the synthesis of novel kinase or protease inhibitors featuring a 1,4-oxazepane core. The Boc-protected amine allows for sequential functionalization, enabling the exploration of structure-activity relationships (SAR) around the 6-position. This is directly supported by its classification as a 'Building Block' and its utility in creating 'diverse array of functionalized oxazepanes' [1][2].

Neuroscience Research: Development of Noradrenaline Reuptake Inhibitors (NRIs)

The 1,4-oxazepane scaffold is a key pharmacophore in the development of peripheral-selective noradrenaline reuptake inhibitors [1]. The 6-substituted variant serves as a crucial intermediate for introducing substituents that modulate transporter selectivity and brain penetration. While the target compound is not an NRI itself, it is a building block for accessing this therapeutically relevant chemical space, as demonstrated in studies of related compounds [2].

Chemical Biology: Functionalized Probes for Target Identification

The controlled reactivity of the Boc-amine enables the attachment of various reporter tags (e.g., biotin, fluorophores) or affinity handles to the 1,4-oxazepane core. This allows for the creation of chemical probes for pull-down experiments or cellular imaging to study the targets of this emerging pharmacophore [1]. The compound's high purity and commercial availability ensure consistent and reproducible probe synthesis [2].

Process Research: Scalable Synthesis of Advanced Intermediates

Given the recent advances in multigram synthesis of functionalized 1,4-oxazepanes [1], this compound is a viable starting point for process research. The robust protocol for its class suggests that routes to more complex, chiral, or densely functionalized 1,4-oxazepane-containing drug candidates can be developed with a reliable supply of this key intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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